1-(2-methyl-1H-indol-3-yl)propan-1-one
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Overview
Description
1-(2-methyl-1H-indol-3-yl)propan-1-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, features an indole moiety with a propanone group attached to the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new drugs .
Mode of Action
Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a complex interaction with various cellular targets.
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Indole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-methyl-1H-indol-3-yl)propan-1-one. For instance, the solubility of indole derivatives in water and other polar solvents can be influenced by the pH and temperature of the environment . Additionally, the presence of other substances in the environment can potentially interact with the compound and affect its action .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific molecular structure of the compound and the biomolecules it interacts with.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)propan-1-one typically involves the reaction of 2-methylindole with propanone under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in toluene, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propanone group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)ethanone
- 1-(1H-indol-3-yl)propan-2-one
- 1-(1H-indol-3-yl)butan-1-one
Uniqueness
1-(2-methyl-1H-indol-3-yl)propan-1-one is unique due to the presence of the 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-11(14)12-8(2)13-10-7-5-4-6-9(10)12/h4-7,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQTXDOOTSNIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(NC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85111-06-4 |
Source
|
Record name | 2-METHYL-3-PROPIONYLINDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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